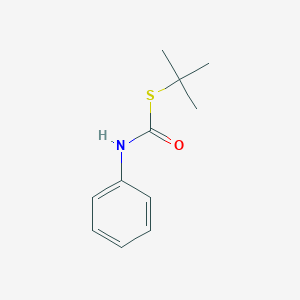

S-tert-Butyl phenylcarbamothioate

Description

Properties

CAS No. |

62603-67-2 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

S-tert-butyl N-phenylcarbamothioate |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

InChI Key |

OBDXXAOTBWFFEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of S Tert Butyl Phenylcarbamothioate

Development of Synthetic Pathways for S-tert-Butyl Phenylcarbamothioate and its Analogues

The construction of the carbamothioate functional group, characterized by a carbonyl group attached to both nitrogen and sulfur, can be achieved through several distinct synthetic routes. These pathways offer flexibility in terms of starting materials and reaction conditions.

Direct synthetic methods aim to construct the S-aryl carbamothioate scaffold in a single step from readily available precursors. One such approach involves the reaction of anilines, carbon monoxide, and thiols. For instance, the oxidative carbonylation of aniline (B41778) and thiols using carbon monoxide and oxygen, catalyzed by selenium, can produce the corresponding thiocarbamates. researchgate.net This method, however, may require elevated temperatures and pressures. researchgate.net

A notable development in this area is the palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides with carbon monoxide. rsc.org In this process, the aryl sulfonyl hydrazide serves as a surrogate for the aryl thiol. rsc.org The reaction demonstrates good functional group tolerance, accommodating moieties like fluoride, chloride, bromide, esters, ketones, cyanides, and nitro groups. rsc.org

| Reactants | Catalyst/Reagents | Product | Key Features |

| Aniline, Thiol, Carbon Monoxide, Oxygen | Selenium | S-Aryl Phenylcarbamothioate | Direct synthesis, may require high pressure/temperature. researchgate.netresearchgate.net |

| Aryl Iodide, Aryl Sulfonyl Hydrazide, Carbon Monoxide | Palladium catalyst, DBU | S-Aryl Thioester | Uses aryl sulfonyl hydrazide as a thiol surrogate, good functional group tolerance. rsc.org |

Nucleophilic acyl substitution is a fundamental and widely employed strategy for the synthesis of carbamothioates. masterorganicchemistry.comlibretexts.orgvanderbilt.eduyoutube.com This approach typically involves the reaction of a nucleophilic amine with an activated carbonyl-sulfur species.

A classic example is the reaction of chlorothioformates with amines. nih.gov Phenylthiochloroformate, for instance, reacts with aniline to yield S-phenyl phenylcarbamothioate. nih.gov This method is efficient but may be limited by the sensitivity and stability of the chlorothioformate reactants. nih.gov

Esters can also serve as the acylating agent in reactions with ammonia (B1221849) or primary and secondary amines to form amides, in a process known as aminolysis. vanderbilt.edu While esters are less reactive than acid chlorides or anhydrides, this method provides an alternative route to the carbamothioate linkage. libretexts.orgvanderbilt.edu

| Acylating Agent | Nucleophile | Product | Key Features |

| Chlorothioformate | Amine | Carbamothioate | Efficient but reactants can be sensitive. nih.govnih.gov |

| Ester | Amine | Carbamothioate | Less reactive than acid chlorides, provides an alternative pathway. vanderbilt.edu |

Rearrangement reactions offer an elegant and often intramolecular pathway to synthesize S-aryl carbamothioates. The Newman-Kwart rearrangement (NKR) is a prominent example, involving the thermal intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate. acs.orgorganic-chemistry.orgresearchgate.net The driving force for this reaction is the favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org

The NKR is a key step in converting phenols to thiophenols, as the initial O-aryl thiocarbamates are readily prepared from phenols. organic-chemistry.orgresearchgate.net The reaction is typically performed at high temperatures, and the rate can be influenced by substituents on the aromatic ring. Electron-withdrawing groups in the ortho and para positions tend to accelerate the reaction. organic-chemistry.org

Another relevant rearrangement is the Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate. organic-chemistry.org This isocyanate can then be trapped by a thiol to form a thiocarbamate. organic-chemistry.org

| Rearrangement | Starting Material | Product | Key Features |

| Newman-Kwart | O-Aryl thiocarbamate | S-Aryl thiocarbamate | Thermal, intramolecular aryl migration from oxygen to sulfur. acs.orgorganic-chemistry.orgresearchgate.net |

| Curtius | Carboxylic acid (via acyl azide) | Isocyanate (trapped by thiol to form thiocarbamate) | Involves an isocyanate intermediate. organic-chemistry.org |

Catalytic carbonylation reactions provide an efficient means of introducing a carbonyl group to form carbamothioates, often under milder conditions than stoichiometric methods. mdpi.comyoutube.comnih.govmerckmillipore.com

Selenium has proven to be an effective catalyst for the carbonylation of nitroarenes with thiols and carbon monoxide, affording thiocarbamates in moderate to good yields. researchgate.net This one-pot approach is a significant advancement, although it may still require an autoclave and pressurized carbon monoxide. researchgate.net A selenium-catalyzed synthesis of S-alkyl thiocarbamates from amines, carbon monoxide, sulfur, and alkyl halides has also been reported to proceed under mild conditions (1 atm CO, 30°C). researchgate.net

Palladium catalysis is also widely used in carbonylation reactions. rsc.orgmdpi.comnih.gov For example, palladium-catalyzed carbonylative cyclization of certain substrates can lead to the formation of cyclic carbamothioates. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Selenium | Nitroarenes, Thiols, Carbon Monoxide | Thiocarbamates | One-pot synthesis, can require pressure. researchgate.net |

| Selenium | Amines, Carbon Monoxide, Sulfur, Alkyl Halides | S-Alkyl Thiocarbamates | Proceeds under mild conditions. researchgate.net |

| Palladium | Aryl Iodides, Aryl Sulfonyl Hydrazides, Carbon Monoxide | S-Aryl Thioesters | High functional group tolerance. rsc.org |

Organometallic reagents are powerful tools for forming carbon-sulfur bonds, a key step in the synthesis of some carbamothioates. youtube.comyoutube.comyoutube.comdtu.dk These reagents, such as organolithium and Grignard reagents, act as strong nucleophiles. youtube.comyoutube.com

One strategy involves the reaction of a carbamoyl (B1232498) lithium species with elemental sulfur. researchgate.netmdpi.com The carbamoyl lithium, generated from an amine and a suitable lithium base, attacks the sulfur, leading to the formation of a lithium thiocarbamate salt, which can then be alkylated or protonated.

Another approach involves the reaction of organometallic reagents with carbon disulfide. For example, a three-component reaction of 1-aryl-1,3-butadienes, carbon disulfide, and an amine can produce allyl dithiocarbamates. rsc.org

| Organometallic Reagent | Reactants | Product | Key Features |

| Carbamoyl Lithium | Elemental Sulfur | Thiocarbamate | Forms a C-S bond through nucleophilic attack on sulfur. researchgate.netmdpi.com |

| Grignard/Organolithium | Carbon Disulfide, Amine | Dithiocarbamate (B8719985) | Three-component reaction for dithiocarbamate synthesis. rsc.org |

Activated carbamoyl transfer reagents provide a mild and efficient method for the synthesis of carbamates, thiocarbamates, and other related compounds. organic-chemistry.orgorganic-chemistry.orgscholaris.ca Carbamoylimidazolium salts are a prime example of such reagents. organic-chemistry.orgorganic-chemistry.org

These salts are readily prepared and act as potent N,N-disubstituted carbamoylating agents. organic-chemistry.org They react with a variety of nucleophiles, including thiols, in high yields to produce thiocarbamates. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is that the products often precipitate from the reaction mixture and can be purified by simple filtration, avoiding the need for chromatography. organic-chemistry.orgorganic-chemistry.org The enhanced reactivity of carbamoylimidazolium salts is attributed to the "imidazolium effect," which accelerates the nucleophilic attack. organic-chemistry.org

| Reagent | Nucleophile | Product | Key Features |

| Carbamoylimidazolium Salts | Thiols | Thiocarbamates | Mild conditions, high yields, often no need for chromatography. organic-chemistry.orgorganic-chemistry.org |

| N,N'-Carbonyldiimidazole (in water) | Thiol | Thiocarbamate | One-pot reaction in water, product precipitates. organic-chemistry.org |

Unconventional Reaction Pathways Leading to Carbamothioates (e.g., Xanthate Esters with Isocyanides/Amines)

Recent research has brought to light unexpected and efficient methods for synthesizing carbamothioates. One notable protocol involves the reaction of xanthate esters (also known as dithiocarbonates) with either arylmethyl isocyanides or arylmethylamines. nih.gov These reactions are typically mediated by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

A key finding is the unexpected formation of carbamothioates from arylmethyl isocyanides and xanthate esters. researchgate.net The proposed mechanism for this transformation is complex and supported by quantum chemical calculations. beilstein-journals.org It is believed to involve a hydride addition from NaH to the isocyanide's terminal carbon, initiating a sequence of steps that ultimately yields the carbamothioate product. beilstein-journals.org

For comparison, the same carbamothioates can be synthesized more directly through the condensation of xanthate esters with the corresponding benzylamines, also in the presence of NaH and DMF. nih.govresearchgate.net This alternative pathway provides a valuable reference for understanding the more unexpected isocyanide-based reaction. nih.gov The reactions are generally efficient, with short reaction times and straightforward work-up procedures, yielding the desired products in good to excellent yields. nih.gov

Table 1: Synthesis of Various Carbamothioates from Xanthate Esters and Amines

| Xanthate Ester | Amine | Product | Yield (%) |

|---|---|---|---|

| O-(2-methylbenzyl) S-methyl dithiocarbonate | Benzylamine | O-(2-methylbenzyl) benzylcarbamothioate | 81 |

| O-(3-methoxybenzyl) S-methyl carbonodithioate | 4-Fluorobenzylamine | O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate | 75 |

| O-(3-methoxybenzyl) S-methyl carbonodithioate | 4-Chlorobenzylamine | O-(3-methoxybenzyl) (4-chlorobenzyl)carbamothioate | 83 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | Benzylamine | O-(4-bromobenzyl) benzylcarbamothioate | 82 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | 4-Methylbenzylamine | O-(4-bromobenzyl) (4-methylbenzyl)carbamothioate | 86 |

| O-Butyl S-methyl dithiocarbonate | 4-Fluorobenzylamine | O-butyl (4-fluorobenzyl)carbamothioate | 74 |

| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzylamine | O-butyl (4-chlorobenzyl)carbamothioate | 79 |

Data sourced from research on analogous carbamothioate synthesis. nih.gov

Chemo- and Regioselective Synthesis of S-tert-Butyl Phenylcarbamothioate Derivatives

The chemo- and regioselective synthesis of derivatives of S-tert-Butyl phenylcarbamothioate is crucial for creating new molecules with tailored properties. This involves selectively reacting one functional group in the presence of others (chemoselectivity) and controlling the position of new substituents (regioselectivity).

For instance, functionalizing the phenyl ring via electrophilic aromatic substitution allows for the introduction of various groups. The carbamothioate moiety's electronic influence will direct incoming electrophiles to specific positions on the ring. Similarly, derivatization of the nitrogen atom can be achieved, as seen in the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, where an amino group on the phenyl ring is acylated. researchgate.netnih.gov The synthesis of 3-nitrosoimidazopyridines using tert-butyl nitrite (B80452) highlights methods for regioselective C-H bond functionalization that could be conceptually applied to the phenyl ring of the carbamothioate. nih.gov Such precise control is essential for building a library of derivatives for further study. nih.gov

Solid-Phase Organic Synthesis of Carbamothioates

Solid-phase organic synthesis (SPOS) offers a powerful methodology for the efficient construction of compound libraries, including carbamothioates. youtube.com This technique involves covalently attaching a starting material to an insoluble solid support, such as a polymer resin. youtube.comresearchgate.net Subsequent reactions are carried out in solution, and excess reagents or by-products are easily removed by simple filtration and washing of the resin. youtube.com

The synthesis of peptides and related molecules is a common application of SPOS. nih.govorgsyn.org For carbamothioates, one could envision a strategy where either phenylamine or a derivative is anchored to the resin. The subsequent reaction with a tert-butyl-containing reagent in the solution phase would form the carbamothioate linkage. Alternatively, a thiol-functionalized resin could be used to anchor the tert-butylthiol component. The final product is then cleaved from the solid support in the last step. This approach allows for high throughput and simplified purification, which are significant advantages over traditional solution-phase synthesis. youtube.com

Table 2: Key Principles of Solid-Phase Organic Synthesis (SPOS)

| Principle | Description | Advantage |

|---|---|---|

| Anchoring | The initial reactant molecule is covalently bonded to an insoluble polymer resin (solid support). | Simplifies purification by localizing the product on the support. |

| Reaction | Reagents in the solution phase are added to react with the resin-bound molecule. | Allows for the use of excess reagents to drive reactions to completion. |

| Washing | The solid support is washed to remove excess reagents and soluble by-products. | Eliminates the need for complex purification steps like chromatography after each reaction. |

| Cleavage | The final synthesized molecule is chemically cleaved from the solid support. | Releases the pure product into the solution for final isolation. |

This table summarizes the general workflow of SPOS. youtube.comresearchgate.net

Chemical Reactivity and Derivatization of the Carbamothioate Moiety

The carbamothioate functional group exhibits a rich and complex reactivity profile, influenced by the interplay of its sulfur, oxygen, and nitrogen atoms. This allows for diverse chemical transformations and derivatizations.

While specific experimental studies on the rotational isomerism of S-tert-Butyl phenylcarbamothioate are not detailed in the provided search results, the general principles are well-established. The investigation of such conformational preferences often employs spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational methods, such as the Density Functional Theory (DFT) calculations used to substantiate reaction mechanisms for related compounds. researchgate.netbeilstein-journals.org These studies can determine the predominant conformation in solution and the energetic landscape of the molecule.

The S-tert-Butyl phenylcarbamothioate molecule offers two primary sites for selective functionalization: the phenyl ring and the tert-butyl group.

Phenyl Moiety: The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The activating or deactivating nature and the directing effects (ortho, meta, para) of the -NH-C(=O)-S-tBu substituent would dictate the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The synthesis of derivatives often involves using a pre-functionalized aniline, such as 2-nitroaniline, which is then elaborated into the final carbamate (B1207046) structure. nih.gov

tert-Butyl Moiety: Direct functionalization of the tert-butyl group is chemically challenging due to the lack of reactive C-H bonds and significant steric hindrance. Derivatization of this part of the molecule is more practically achieved by starting with a different thiol during the synthesis, one that already contains the desired functional group. The development of novel phenylthiazoles with a tert-butyl moiety demonstrates the synthetic interest in incorporating this bulky group into larger molecular frameworks. nih.gov

Understanding the stability of the carbamothioate linkage is essential for its handling, storage, and application. The primary degradation pathway for S-tert-Butyl phenylcarbamothioate is expected to be hydrolysis, which can occur under both acidic and basic conditions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen or the nitrogen atom would activate the molecule towards nucleophilic attack by water, leading to the cleavage of the amide or thioester bond.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the C-N or C-S bond.

The ultimate products of complete hydrolysis would be phenylamine, tert-butyl thiol, and carbon dioxide (which may be formed from the decomposition of an intermediate like carbonyl sulfide). The relative rates of cleavage of the C-N versus the C-S bond would depend on the specific reaction conditions. The stability can also be influenced by oxidative or reductive conditions, which could target the sulfur atom or the phenyl ring.

Spectroscopic Characterization and Advanced Structural Elucidation of S Tert Butyl Phenylcarbamothioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of S-tert-Butyl phenylcarbamothioate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the N-H proton of the carbamate (B1207046) moiety, and the aliphatic protons of the tert-butyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The N-H proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The nine equivalent protons of the tert-butyl group would present as a sharp singlet in the upfield region (around δ 1.5 ppm) due to the absence of adjacent protons for coupling.

Table 1: Expected ¹H NMR Data for S-tert-Butyl Phenylcarbamothioate

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| N-H | Variable (likely broad) | Singlet (broad) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For S-tert-Butyl phenylcarbamothioate, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. The carbonyl carbon (C=O) of the carbamothioate is expected to resonate at a significantly downfield position (around δ 165-175 ppm). The aromatic carbons would appear in the region of δ 120-140 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the upfield aliphatic region.

Table 2: Expected ¹³C NMR Data for S-tert-Butyl Phenylcarbamothioate

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamothioate) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| C(CH₃)₃ (quaternary) | ~50 |

Advanced Multi-dimensional NMR Techniques for Detailed Structural Assignment

To unambiguously assign the proton and carbon signals, especially for the aromatic region, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY experiments would reveal the coupling relationships between adjacent protons within the phenyl ring. HSQC would correlate each proton to its directly attached carbon atom. HMBC experiments would establish long-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the connectivity between the phenyl ring, the carbamothioate linkage, and the S-tert-butyl group.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Interactions

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

The Infrared (IR) spectrum of S-tert-Butyl phenylcarbamothioate is expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the thioester carbonyl group. The N-H stretching vibration should appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the S-C bond. The C-S stretching vibration, which is often weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum in the range of 600-800 cm⁻¹.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of S-tert-Butyl phenylcarbamothioate, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pathway would likely involve the loss of the tert-butyl group as a stable tert-butyl cation or a neutral isobutene molecule, leading to a significant fragment ion. Other expected fragmentations would include the cleavage of the C-N and C-S bonds of the carbamothioate linkage. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

X-ray Crystallography for Precise Solid-State Structure Determination

To date, the single-crystal X-ray structure of S-tert-Butyl phenylcarbamothioate has not been reported in the public domain. Should a suitable crystal be obtained, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the solid state, highlighting any intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, and potential π-π stacking of the phenyl rings. This information is crucial for understanding the supramolecular chemistry of the compound.

Computational Chemistry and Theoretical Investigations of S Tert Butyl Phenylcarbamothioate

Molecular Modeling and Dynamic Simulations

While quantum chemical calculations typically focus on single, static molecules in the gas phase, molecular modeling and dynamic simulations explore the behavior of molecules in larger systems and over time.

Molecular dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a molecular system. bohrium.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles, providing a detailed view of molecular motions and interactions. chemrxiv.org For S-tert-Butyl phenylcarbamothioate, an MD simulation could be used to study its conformational changes, its interactions with solvent molecules, or its behavior within a larger biological system, such as a protein binding site. mdpi.com These simulations rely on a "force field," a set of empirical energy functions and parameters that define the potential energy of the system. bohrium.commdpi.com Such studies can reveal how the molecule behaves in a condensed phase, which is often more representative of real-world conditions than gas-phase calculations. chemrxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| S-tert-Butyl phenylcarbamothioate |

| O-thiocarbamate |

| S-thiocarbamate |

| tert-Butyl N-(thiophen-2yl)carbamate |

Conformational Dynamics and Energy Landscape Exploration

The three-dimensional structure of S-tert-Butyl phenylcarbamothioate is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial for understanding its chemical behavior and biological interactions, as the molecule's shape dictates how it fits into a receptor's binding site.

The conformational flexibility of S-tert-Butyl phenylcarbamothioate is primarily governed by rotation around several key single bonds: the phenyl-N bond, the N-C(S) bond, and the S-C(tert-butyl) bond. The bulky tert-butyl group imposes significant steric hindrance, which restricts the rotational freedom and influences the relative stability of different conformers. The energy landscape of the molecule is a map of its potential energy as a function of these rotational angles. The most stable conformations, or energy minima, correspond to the shapes the molecule is most likely to adopt.

Due to the steric bulk of substituents, the energy difference between placing a group in an axial versus an equatorial position can determine the equilibrium between conformers. utdallas.edu For a molecule like S-tert-Butyl phenylcarbamothioate, the chair-like conformations would be influenced by these steric interactions. utdallas.edu The energy associated with these conformational changes, known as A-strain, increases with the size of the substituent group. utdallas.edu

Table 1: Illustrative Conformational Analysis of Key Dihedral Angles in S-tert-Butyl Phenylcarbamothioate Note: This table presents a conceptual analysis, as specific experimental or calculated energy values for S-tert-Butyl phenylcarbamothioate are not available in the reviewed literature. The relative energies are hypothetical, based on general principles of steric hindrance.

| Dihedral Angle | Description | Expected Stable Conformation (Angle) | Expected Relative Energy |

| Phenyl-N-C=S | Rotation of the phenyl group | ~30-60° (non-planar) | Low |

| H-N-C=S | Orientation of the amide proton | ~0° (cis) or ~180° (trans) | Varies; trans often favored |

| N-C-S-C(t-butyl) | Rotation around the C-S bond | Gauche and anti conformations | Varies based on steric clash |

Ligand-Target Interactions: Advanced Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of a ligand's biological activity.

While specific docking studies for S-tert-Butyl phenylcarbamothioate were not found, studies on analogous tert-butyl phenylcarbamate derivatives have been performed to elucidate their binding modes with various biological targets. nih.govnih.gov For instance, in a hypothetical docking study of S-tert-Butyl phenylcarbamothioate against a relevant enzyme target, such as a hydrolase or reductase, the following interactions would be anticipated:

Hydrogen Bonding: The N-H group of the carbamothioate linkage can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the large, nonpolar tert-butyl group would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

Pi-Stacking: The aromatic phenyl ring could participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Sulfur Interactions: The sulfur atom, being soft and polarizable, could engage in specific interactions within the binding pocket.

The results of such a docking simulation are typically ranked using a scoring function, which estimates the binding free energy.

Table 2: Illustrative Molecular Docking Results for S-tert-Butyl Phenylcarbamothioate with a Hypothetical Enzyme Active Site Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study, based on findings for analogous compounds. nih.govresearchgate.net

| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | ASP 120 | Hydrogen Bond (N-H···O) |

| LEU 85, ILE 150 | Hydrophobic | ||

| PHE 152 | π-π Stacking | ||

| 2 | -7.9 | GLU 90 | Hydrogen Bond (N-H···O) |

| VAL 70, ALA 148 | Hydrophobic | ||

| 3 | -7.5 | SER 118 | Hydrogen Bond (S···H-O) |

| TRP 65 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. utdallas.edu An MD simulation calculates the forces between atoms and uses these forces to compute their movements, offering deep insights into conformational flexibility and intermolecular interactions. utdallas.edursc.org

For S-tert-Butyl phenylcarbamothioate, an MD simulation in an aqueous environment could reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the hydrophobic tert-butyl and phenyl groups versus the more polar carbamothioate linkage. nih.gov Studies on tert-butyl alcohol (TBA), an analog, show that such groups influence the local structure of water. nih.gov

Conformational Stability: Which conformations are most stable in a biological-like environment and the timescales of transitions between different conformational states.

Ligand-Target Dynamics: If simulated within a protein binding site (following a docking study), MD can refine the binding pose and assess the stability of key interactions over time. nih.gov It can reveal how the flexibility of both the ligand and the protein affect the binding event. Research on molecules with tert-butyl groups has used MD to investigate their denaturing effects and propensity to accumulate near protein surfaces. nih.gov

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com

Development of Predictive Models for Biological Activities

QSAR models are developed to predict the biological activity of new or untested compounds, thereby prioritizing synthesis and experimental testing. mdpi.comresearchgate.net The process involves building a model from a "training set" of compounds with known activities. This model is then validated using a "test set" of compounds that were not used in its creation. nih.gov

While no specific QSAR models for S-tert-Butyl phenylcarbamothioate were found, studies on related thiocarbamates and carbamates have successfully developed such models. For example, QSAR models have been generated for dithiocarbamates that inhibit carbonic anhydrase isoforms, identifying critical physicochemical parameters for their inhibitory activity, such as hydrophobicity, electronic, and steric properties. nih.gov Similarly, 3D-QSAR models for N-phenyl-O-phenylthionocarbamate analogues have been used to understand their fungicidal activity, revealing that steric and electrostatic fields are major influencers. taylorfrancis.com These studies indicate that a robust QSAR model could be developed for a series of S-tert-Butyl phenylcarbamothioate analogs to predict activities like enzyme inhibition or antimicrobial effects.

Table 3: Example of a Generic QSAR Equation Note: This represents the typical format of a multilinear regression-based QSAR model.

| Model Equation | Statistical Parameters |

| pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | R² (Coefficient of determination) |

| Q² (Cross-validated R²) | |

| p-value |

Spectral-SAR Methodologies for Structural Descriptor Representation

Spectral-SAR (S-SAR) is presented as an algebraic alternative to traditional, statistics-based QSAR methods. researchgate.net It interprets structural descriptors as vectors within a data space, which are then mapped to an orthogonal space. researchgate.net The final S-SAR equation is derived in a determinant form, aiming for a more deterministic relationship between structure and activity. researchgate.netresearchgate.net

Key concepts in S-SAR include:

Spectral Norm: This is introduced as a valid substitute for the statistical correlation factor (R²). researchgate.net

Minimal Spectral Path: This rule is used to design and rank various SAR models. researchgate.net

Quantum-SAR (QuaSAR): An extension of S-SAR that introduces a "wave" concept to account for the inter-conversion or metabolization of molecular effects, aiming to quantify the influence of one molecule's activity on another within the series. nih.gov

The S-SAR methodology can be extended to 3D-QSAR to predict the most active molecular structure within a given series of compounds. taylorfrancis.comresearchgate.net This approach represents a distinct, matrix-algebra-based framework for analyzing structure-activity relationships. researchgate.net

Correlation of Computed Molecular Descriptors with Observed Chemical Phenomena

The foundation of QSAR/QSPR is the correlation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with observed properties or activities. nih.gov For S-tert-Butyl phenylcarbamothioate, several classes of descriptors would be relevant.

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molar refractivity, van der Waals volume, and specific steric parameters (e.g., Taft's Es) quantify the bulk of groups like the tert-butyl substituent, which can influence how a molecule fits into a binding site. QSAR studies on related thionocarbamates confirm the importance of the steric field for biological activity. taylorfrancis.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is the most common hydrophobic descriptor. It quantifies a molecule's preference for a nonpolar solvent over a polar one, which is critical for membrane permeability and hydrophobic interactions with a target. QSAR models for dithiocarbamates have shown hydrophobicity to be a critical parameter for inhibitory activity. nih.gov

Table 4: Correlation of Key Molecular Descriptors with Potential Activities for Carbamothioate Analogs

| Descriptor Class | Example Descriptor | Correlated Phenomenon/Activity | Reference |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, binding to hydrophobic pockets | nih.gov |

| Steric | Molar Refractivity (MR), Steric Fields (CoMFA) | Receptor fit, steric hindrance at the active site | taylorfrancis.com |

| Electronic | Dipole Moment, Electrostatic Fields (CoMFA) | Polar interactions, binding affinity to polar sites | taylorfrancis.com |

| Topological | Connectivity Indices, Shape Indices | Overall molecular shape and size, receptor binding | nih.gov |

Biological and Biochemical Research of S Tert Butyl Phenylcarbamothioate Derivatives

Enzymatic Inhibition Studies and Mechanistic Insights

The unique structural features of S-tert-Butyl phenylcarbamothioate derivatives have prompted investigations into their potential as inhibitors of several key enzymes implicated in physiological and pathological processes. These studies have provided valuable information on the molecular interactions that underpin their inhibitory activity.

Derivatives of phenylcarbamothioate are recognized for their ability to inhibit cholinesterases, enzymes crucial for the regulation of cholinergic neurotransmission. The primary mechanism of inhibition by carbamates involves a pseudo-irreversible carbamylation of the serine residue within the active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This process incapacitates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine.

Table 1: Examples of Cholinesterase Inhibitory Activity by Carbamate (B1207046) Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Rivastigmine | AChE & BChE | - | Pseudo-irreversible |

| Allicin | AChE | 61.62 | - |

| Allicin | BChE | 308.12 | - |

| Ondansetron | AChE | 33 | Non-competitive |

| Ondansetron | BChE | 2.5 | Mixed |

| Galantamine | AChE | 1.21 | Competitive |

| Galantamine | BChE | 6.86 | Competitive |

This table presents a selection of carbamate and other compounds with their reported cholinesterase inhibitory activities for comparative purposes. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Data compiled from multiple sources. researchgate.netd-nb.infomdpi.comeuropeanreview.org

Certain derivatives of carbamothioates have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. The primary mechanism of inhibition by many CA inhibitors involves the coordination of a zinc-binding group, typically a sulfonamide, to the zinc ion in the enzyme's active site.

Research on N-((4-sulfamoylphenyl)carbamothioyl) amides, which share a carbamothioyl moiety with S-tert-Butyl phenylcarbamothioate, has provided insights into the structure-activity relationships for CA inhibition. researchgate.net The presence of a sulfonamide group is crucial for potent inhibitory activity. The nature of the acyl group attached to the carbamothioyl nitrogen can modulate the inhibitory potency and selectivity against different CA isoforms. For instance, variations in the alkyl chain length or the introduction of cyclic or aromatic moieties can lead to significant differences in the inhibition constants (Ki) against various human CA isoforms (hCA I, hCA II, hCA VII) and bacterial CAs. researchgate.netnih.gov Specifically, many of these derivatives have shown better inhibitory activity against hCA I, hCA II, and hCA VII compared to the standard drug acetazolamide. researchgate.net

Table 2: Inhibition Constants (Ki) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Derivative (Acyl Group) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) |

|---|---|---|---|

| Acetyl | 87.6 | 384.3 | 13.5 |

| Propionyl | 64.2 | 15.4 | 10.3 |

| Butyryl | 55.8 | 8.3 | 7.2 |

| Isobutyryl | 73.4 | 10.7 | 9.8 |

| Pivaloyl | 81.2 | 9.6 | 8.1 |

| Hexanoyl | 13.3 | 5.3 | 1.1 |

| Cyclohexanecarbonyl | 15.6 | 6.1 | 1.5 |

| Benzoyl | 24.5 | 7.8 | 2.4 |

This table illustrates the impact of different acyl groups on the inhibitory potency of N-((4-sulfamoylphenyl)carbamothioyl) amides against three human carbonic anhydrase isoforms. Data extracted from inhibition studies on related carbamothioyl derivatives. researchgate.net

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. Consequently, the inhibition of BACE1 is a major therapeutic target. While extensive research has been conducted on various classes of BACE1 inhibitors, specific studies on the inhibitory activity of S-tert-Butyl phenylcarbamothioate derivatives are not widely available in the reviewed literature.

Investigations into other classes of BACE1 inhibitors have highlighted the importance of specific structural features for potent inhibition, such as the ability to interact with the catalytic aspartate residues in the active site. Some inhibitors incorporate a tert-butyl group, which can occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity. nih.gov Given the presence of a tert-butyl group in S-tert-Butyl phenylcarbamothioate, it is conceivable that its derivatives could be explored as potential BACE1 inhibitors. However, without specific experimental data, any potential inhibitory activity remains speculative.

The p38alpha mitogen-activated protein (MAP) kinase is a crucial enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines. A notable class of p38 MAP kinase inhibitors are the diaryl urea (B33335) compounds. These inhibitors function through a unique allosteric mechanism. They bind to a region of the kinase that is distinct from the ATP-binding site, stabilizing an inactive conformation of the enzyme and thereby preventing its activation.

A key structural feature of some of these potent diaryl urea inhibitors is the presence of a tert-butyl group. This group inserts into a large hydrophobic pocket that is revealed upon a significant conformational change of the kinase. Structure-activity relationship studies have demonstrated that the hydrophobic interactions provided by the t-butyl group are critical for high-affinity binding. The replacement of the t-butyl group with a smaller methyl group can lead to a drastic reduction in inhibitory activity. While S-tert-Butyl phenylcarbamothioate is not a diaryl urea, the established importance of the tert-butyl moiety in the binding to p38 MAP kinase suggests a potential avenue for the design of new inhibitors based on the phenylcarbamothioate scaffold.

Table 3: Inhibitory Activity of Selected Urea-Based p38 MAP Kinase Inhibitors

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| SB 220025 | p38 MAPK | 60 |

| p38 MAPK inhibitor | p38 MAPK | 35 |

| Adezmapimod (SB203580) | p38 MAPK | 300-500 |

| SB202190 | p38α/β | 50/100 |

| SD0006 | p38α | 16 |

This table provides IC50 values for several urea-containing and other inhibitors of p38 MAP kinase, highlighting the potency that can be achieved with this class of compounds. Data compiled from various sources. targetmol.comselleckchem.commedchemexpress.com

Thiocarbamates, as a class of compounds, can interact with enzymes through various mechanisms. A common pathway involves metabolic activation. For instance, many thiocarbamate herbicides are metabolized to their corresponding sulfoxides. These sulfoxide intermediates are more reactive and are believed to be the active form of the molecule that exerts the biological effect. This metabolic activation is a key principle in the interaction of thiocarbamates with biological systems.

Antimicrobial and Antifungal Activity Research

Derivatives of phenylcarbamate and compounds containing a tert-butyl moiety have been the subject of research into their potential as antimicrobial and antifungal agents. These studies have revealed that modifications to the core structure can lead to significant activity against a range of pathogens.

Research into o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs has demonstrated their potential antibacterial and antifungal properties. researchgate.net These compounds have been screened against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. researchgate.net Some of these derivatives have shown potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to the standard antibiotic ciprofloxacin. researchgate.net The antifungal activity of these compounds was generally moderate. researchgate.net

Similarly, studies on novel phenylthiazoles incorporating a tert-butyl moiety have also revealed promising antimicrobial activity against multidrug-resistant pathogens. nih.gov Certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, as well as antifungal activity against fluconazole-resistant Candida albicans. nih.gov These findings highlight the potential of incorporating the S-tert-Butyl phenylcarbamothioate scaffold into novel antimicrobial drug discovery programs.

Table 4: Examples of Antimicrobial and Antifungal Activity of Carbamate and Tert-Butyl Containing Derivatives

| Compound Class/Derivative | Target Organism | MIC (µg/mL) |

|---|---|---|

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analog (4k) | Staphylococcus aureus | 6.25 |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analog (5f) | Staphylococcus aureus | 6.25 |

| Phenylthiazole derivative with 1,2-diaminocyclohexane | MRSA USA300 | 4 |

| Phenylthiazole derivative with 1,2-diaminocyclohexane | Clostridium difficile | 4 |

| Phenylthiazole derivative | Candida albicans (fluconazole-resistant) | 4-16 |

| Polyoxygenated Flavonoid (Chrysoeriol) | S. aureus MRSA 97-7 | 12 |

| Polyoxygenated Flavonoid (Luteolin) | S. aureus MRSA 97-7 | 50 |

This table presents the Minimum Inhibitory Concentration (MIC) values for selected carbamate and tert-butyl containing compounds against various microorganisms, demonstrating their potential as antimicrobial and antifungal agents. Data compiled from multiple research articles. researchgate.netnih.govmdpi.com

Activity against Multidrug-Resistant Bacterial Pathogens (e.g., MRSA, VRSA, VRE)

Derivatives of S-tert-Butyl phenylcarbamothioate have been the subject of research aimed at addressing the critical threat of antimicrobial resistance. Studies have focused on their activity against formidable multidrug-resistant (MDR) pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), and Vancomycin-resistant Enterococci (VRE).

Research into analogous compounds, specifically phenylthiazoles incorporating a tert-butyl group, has shown significant promise. Certain derivatives demonstrated potent activity against the highly infectious MRSA USA300 strain, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL nih.gov. These compounds were also found to be effective against several vancomycin-resistant staphylococcal and enterococcal species nih.gov. The bactericidal nature of these phenylthiazole derivatives was confirmed by minimum bactericidal concentration (MBC) values that were equal to or only slightly higher than their MIC values nih.gov.

For instance, two phenylthiazole compounds with a 1,2-diaminocyclohexane side chain were particularly effective against the MRSA USA300 strain nih.gov. Further evaluations of promising compounds from initial screenings showed they maintained their antibacterial efficacy against various strains of methicillin-sensitive S. aureus (MSSA), MRSA, and VRSA, with growth inhibition occurring at concentrations between 2 to 8 μg/mL nih.gov.

| Compound Type | Pathogen | Activity (MIC) |

|---|---|---|

| Phenylthiazole derivative with 1,2-diaminocyclohexane side chain | MRSA USA300 | 4 μg/mL |

| Phenylthiazole derivative with 1,2-diaminocyclohexane side chain | C. difficile | 4 μg/mL |

| Various Phenylthiazole derivatives | MSSA, MRSA, VRSA strains | 2 - 8 μg/mL |

| Aminopyrimidine derivative | MRSA | 6.25 μg/mL |

Elucidation of Anti-Biofilm Mechanisms

Bacterial biofilms present a significant challenge in clinical settings as they provide a protective environment for bacteria, rendering them more resistant to antibiotics. Research has demonstrated that certain derivatives related to S-tert-Butyl phenylcarbamothioate can effectively combat these structures. Specifically, a new series of phenylthiazoles containing a t-butyl component has been shown to not only possess antibacterial properties but also the ability to disrupt mature biofilms produced by MRSA USA300 nih.gov.

Three derivatives, in particular, exhibited rapid bactericidal effects and a remarkable capacity to dismantle established biofilms nih.gov. The mechanism behind this anti-biofilm activity is a critical area of ongoing research. While the precise mechanisms for S-tert-Butyl phenylcarbamothioate derivatives are still under detailed investigation, studies on other biofilm-inhibiting compounds offer potential insights. Mechanisms can include the disruption of the extracellular polymeric substance (EPS) matrix, interference with quorum sensing (QS) signaling pathways that regulate biofilm formation, or damaging the bacterial cell membrane within the biofilm nih.govnih.govmdpi.com. For example, the compound 3,5-di-tert-butylphenol has been found to damage the cell membrane of Candida species and induce the accumulation of reactive oxygen species (ROS), contributing to its anti-biofilm effects nih.gov.

Structure-Activity Relationships for Optimized Antimicrobial Efficacy

Understanding the relationship between the chemical structure of S-tert-Butyl phenylcarbamothioate derivatives and their antimicrobial activity is crucial for designing more potent drugs. Structure-activity relationship (SAR) studies on related tert-butylphenylthiazole series have provided valuable insights nih.govsemanticscholar.org.

Key findings from these SAR studies include:

Side Chain Modifications : The nature of the side chain attached to the core structure significantly impacts activity. For example, while an ethylenediamine side chain resulted in a loss of activity, the addition of alkyl groups or hydroxylation enhanced activity against certain bacteria nih.gov.

Lipophilicity : The presence of the lipophilic tert-butyl group is considered important for activity, potentially aiding in the penetration of bacterial membranes nih.govsemanticscholar.org.

Polar Groups : The introduction of a second polar atom in the side chain allowed for further elucidation of the SAR nih.gov. For instance, a hydroxyazetidine-containing compound was moderately active, showing that polar groups can be tolerated and can influence the activity spectrum nih.gov.

Metabolic Stability : Replacing a more metabolically vulnerable n-butyl group with a tertiary isostere like a tert-butyl group was a key strategy to block metabolic soft spots (benzylic C-H oxidation), leading to a longer duration of action against MRSA semanticscholar.org.

These studies underscore the importance of systematic structural modifications to enhance antibacterial potency and improve pharmacokinetic profiles nih.govnih.govsemanticscholar.org.

Cytotoxic and Antiproliferative Activity in Advanced Cancer Cell Line Models

In addition to antimicrobial research, the thiocarbamate moiety present in S-tert-Butyl phenylcarbamothioate has drawn interest in the field of oncology. Various derivatives containing carbamate and thiocarbamate structures have been synthesized and evaluated for their potential as anticancer agents.

Evaluation of In Vitro Cytotoxicity Profiles

The cytotoxic effects of thiocarbamate derivatives have been assessed against a range of human cancer cell lines. For example, doubly modified colchicine derivatives featuring carbamate or thiocarbamate moieties demonstrated potent antiproliferative activity researchgate.net. Many of these compounds exhibited greater cytotoxicity, with IC50 values in the low nanomolar range, and showed a higher selectivity index compared to standard chemotherapeutic drugs like cisplatin and doxorubicin researchgate.net.

Similarly, studies on organotin(IV) dithiocarbamate (B8719985) compounds have confirmed their cytotoxic characteristics, showing an ability to inhibit the growth of Jurkat E6.1 human acute T lymphoblastic leukemia cells at low doses mdpi.com. Two newly synthesized boldine derivatives, a 3-thiocarbamateboldine and a 2,9-O,O-diacetyl-3-thiocarbamateboldine, were also evaluated for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), showing that the thiocarbamate modifications conferred cytotoxic effects researchgate.net.

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| Colchicine thiocarbamate derivatives | Various (e.g., A549, LoVo) | High cytotoxicity (low nM IC50) |

| Organotin(IV) dithiocarbamates | Jurkat E6.1 (Leukemia) | Growth inhibition at low doses, Apoptosis induction |

| Boldine thiocarbamate derivatives | MCF-7, MDA-MB-231 (Breast) | Cytotoxic effect (IC50 < 100 µM) |

| tert-Butylcarbamate-containing HDAC inhibitors | Various (Neuroblastoma, Leukemia, Lung, Colon) | Sub-micromolar to low-micromolar growth inhibition |

Impact of Thiocarbamate Moiety Modifications on Cytotoxic Potency

Modifications involving the thiocarbamate moiety are pivotal in determining the cytotoxic potency of the parent compound. The introduction of a thiocarbamate group into the boldine structure, for instance, resulted in derivatives with notable cytotoxic effects, whereas the parent compound, boldine, had an IC50 value greater than 100 µM against the tested cancer cell lines researchgate.net. This indicates that the thiocarbamate functional group is a key contributor to the observed cytotoxicity.

In the case of colchicine derivatives, the specific carbamate or thiocarbamate moiety attached at the C7 position, combined with a methylamino group at the C10 position, led to compounds with very high antimitotic activity researchgate.net. The lipophilic character of dithiocarbamate compounds is also believed to enhance their ability to cross biological membranes and interact with intracellular targets, thereby contributing to their cytotoxic effects mdpi.com. The synergy between a metal like organotin(IV) and the dithiocarbamate ligand can also enhance biological activity and cytotoxicity nih.gov.

Structure-Activity Relationships in Antiproliferative Agents

The antiproliferative activity of these compounds is intrinsically linked to their molecular structure. For carbamate-containing histone deacetylase (HDAC) inhibitors, the presence of a tert-butylcarbamate group at the "CAP" moiety was a key feature of the design nih.gov. One such compound exhibited growth inhibition at sub-micromolar concentrations against neuroblastoma and leukemia cell lines nih.gov.

Anti-inflammatory Potential and Molecular Mechanisms

Derivatives of S-tert-Butyl phenylcarbamothioate have demonstrated notable anti-inflammatory properties. A series of tert-butyl 2-(substituted benzamido) phenylcarbamate compounds were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.govnih.gov The study revealed that many of these derivatives exhibited promising anti-inflammatory effects. nih.govnih.gov

The percentage of inhibition of inflammation for several compounds ranged from 39.021% to 54.239% over a period of 9 to 12 hours. nih.govnih.gov Specifically, compounds designated as 4i and 4a showed the most significant activity, with inhibition percentages of 54.239% and 54.130%, respectively, which was comparable to the standard anti-inflammatory drug, indomethacin. nih.govnih.gov The anti-inflammatory action of these amide derivatives suggests their potential as a basis for developing new therapeutic agents for inflammatory conditions. nih.gov In silico docking studies were also conducted to understand the binding modes of these compounds with the COX-2 enzyme, a key target in inflammation, further supporting the experimental findings. nih.gov

| Compound | Percentage of Inhibition (%) | Time Interval (hours) |

|---|---|---|

| 4i | 54.239 | 12 |

| 4a | 54.130 | 12 |

| 4f | 53.804 | 12 |

| 4d | 53.586 | 12 |

| 4j | 53.586 | 12 |

| 4h | 53.369 | 12 |

| 4c | 46.521 | 12 |

| 4g | 46.521 | 12 |

| 4b | 40.108 | 12 |

| 4e | 39.021 | 12 |

| Indomethacin (Standard) | 54.239 | 12 |

Antioxidant Activity and Reactive Oxygen Species Scavenging Capacity

The antioxidant potential of S-tert-Butyl phenylcarbamothioate derivatives has also been a subject of investigation, though the results vary depending on the specific molecular structure. For instance, the compound tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, known as M4, was found to have a poor antioxidant effect, with an IC50 value greater than 400 μM. nih.govmdpi.com However, other related structures incorporating the tert-butylphenyl moiety have shown more promising results.

A study on novel polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones highlighted their capacity as antioxidants. semanticscholar.org These compounds were evaluated through various assays, including their ability to scavenge ABTS+ radicals and inhibit lipid peroxidation. semanticscholar.org One of the most potent compounds, (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide, demonstrated a 19% scavenging activity against ABTS+. semanticscholar.org Research into other derivatives, such as pyrrolo[2,3-b]quinoxalines, has also identified compounds with significant radical scavenging potential. rsc.org For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was noted as a promising scavenger of hydroxyl radicals (HO˙) in nonpolar environments, with a rate constant comparable to reference antioxidants like Trolox. rsc.org These findings indicate that while not all derivatives possess strong antioxidant capabilities, specific structural modifications can lead to potent reactive oxygen species (ROS) scavenging activity.

| Compound | Assay | Result |

|---|---|---|

| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4) | Antioxidant Effect | Poor (IC50 > 400 μM) nih.govmdpi.com |

| (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide | ABTS+ Scavenging | 19% scavenging activity semanticscholar.org |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | HO˙ Radical Scavenging | Overall rate constant: 8.56 × 10⁸ M⁻¹ s⁻¹ rsc.org |

Interactions with Biological Macromolecules and Cellular Signal Transduction Pathways

Derivatives of S-tert-Butyl phenylcarbamothioate have been designed to interact with specific biological macromolecules, thereby modulating cellular signaling pathways. A notable example is the multi-target compound M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, which was developed to act as both a β-secretase and an acetylcholinesterase inhibitor, key enzymes in the pathology of Alzheimer's disease. nih.govmdpi.com In vitro studies demonstrated that M4 inhibits β-secretase 1 with an IC50 of 15.4 nM and acetylcholinesterase with a Ki of 0.17 μM. nih.govmdpi.com

Research has also explored the binding affinity of related compounds to other receptors. For instance, studies on aralkyl phytocannabinoids, which share structural similarities, have shown selective binding affinity for the CB2 receptor. nih.gov This highlights the potential for S-tert-Butyl phenylcarbamothioate derivatives to be tailored for specific receptor interactions, thereby influencing various signaling cascades. The modulation of such pathways is a critical area of research for developing treatments for a range of diseases, including metabolic disorders and cancer. nih.govnih.govmdpi.com

| Compound | Target | Binding Affinity |

|---|---|---|

| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4) | β-secretase 1 | IC50 = 15.4 nM nih.govmdpi.com |

| Acetylcholinesterase | Ki = 0.17 μM nih.govmdpi.com |

In the context of neurodegenerative diseases, particularly Alzheimer's disease, the modulation of amyloid-beta (Aβ) aggregation is a primary therapeutic goal. The derivative M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has been shown to be effective in this regard. nih.govmdpi.com In vitro studies revealed that M4 could inhibit the aggregation of Aβ peptide by 85% at a concentration of 100 μM, thereby preventing the formation of neurotoxic fibrils. nih.govmdpi.com

Furthermore, M4 has demonstrated a moderate protective effect in astrocytes against Aβ₁₋₄₂-induced cell death. nih.govmdpi.com This neuroprotective activity is attributed to a reduction in the pro-inflammatory cytokine TNF-α and a decrease in free radicals within the cell cultures. nih.govmdpi.com These findings suggest that S-tert-Butyl phenylcarbamothioate derivatives hold promise for the development of neuroprotective agents that can interfere with the pathological cascade of Alzheimer's disease.

The tert-butyl group, a defining feature of these compounds, plays a significant role in their biological activity. This bulky alkyl group can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. nih.govrsc.orgresearchgate.net

One of the primary effects of the tert-butyl group is providing steric hindrance. nih.govresearchgate.net This can protect adjacent functional groups from rapid oxidation or chemical reactions, thereby increasing the stability of the compound. nih.govresearchgate.net The steric bulk can also influence the binding orientation of the molecule within a receptor's active site, potentially increasing its specificity and potency. researchgate.net

Pharmacological and Mechanistic Insights into S Tert Butyl Phenylcarbamothioate Excluding Clinical Human Data

In Vitro Pharmacological Profiling and Target Validation

A specific in vitro pharmacological profile for S-tert-Butyl phenylcarbamothioate is not documented in readily accessible scientific literature. Target validation for this specific compound has not been published. However, related compounds offer some insights. For instance, derivatives of 2-(tert-butylamino)thiazol-4(5H)-one have been synthesized and evaluated for their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD), which are involved in glucocorticoid metabolism and are targets in metabolic and inflammatory diseases. mdpi.com In these studies, the presence of a tert-butyl group was found to significantly influence the inhibitory activity against 11β-HSD2 compared to smaller alkyl groups like isopropyl. mdpi.com

Detailed Mechanistic Investigations of Biological Actions

Differentiation between Covalent and Non-Covalent Binding Modes with Biological Targets

The interaction of a drug with its biological target can be broadly classified as either covalent or non-covalent. pharmamicroresources.com

Non-covalent interactions are weaker, reversible interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces. mhmedical.com The majority of drugs act via non-covalent binding. pharmamicroresources.com

Covalent interactions involve the formation of a strong, often irreversible chemical bond between the drug and the target, typically a nucleophilic amino acid residue like cysteine or serine on a protein. pharmamicroresources.comnih.gov This can lead to prolonged duration of action but also carries a higher risk of toxicity. nih.gov

The carbamothioate group (R-O-C(=S)N(R')R'') contains a thiocarbonyl group (C=S) which can, under certain conditions, act as an electrophile, making it potentially susceptible to nucleophilic attack from biological macromolecules. This could theoretically lead to a covalent binding mode. However, without experimental data for S-tert-Butyl phenylcarbamothioate, its predominant binding mode remains speculative. The design of covalent inhibitors often involves incorporating "warheads" like acrylamides that are specifically designed to react with target residues. pharmamicroresources.com Conversely, studies on agonists for the TRPA1 ion channel show that some molecules can exhibit both non-covalent and covalent interactions with the receptor as part of their binding mechanism. mdpi.com

Exploration of Allosteric Modulation and Biased Agonism Principles

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govnih.gov This binding can alter the receptor's conformation, leading to a change in its affinity or efficacy for the orthosteric ligand. nih.gov

Positive Allosteric Modulators (PAMs) enhance the effect of the orthosteric ligand. youtube.com

Negative Allosteric Modulators (NAMs) reduce the effect of the orthosteric ligand. youtube.com

This mechanism offers several advantages in drug design, including the potential for greater subtype selectivity and a reduced risk of overdose. youtube.comyoutube.com

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For G-protein-coupled receptors (GPCRs), this could mean activating a G-protein pathway while having little effect on the β-arrestin pathway, or vice versa. nih.gov

There is no specific evidence to suggest that S-tert-Butyl phenylcarbamothioate functions as an allosteric modulator or a biased agonist. Identifying such properties would require extensive screening in functional assays that measure receptor activity in the presence of both the compound and an orthosteric ligand. nih.gov

Influence of the tert-Butyl Group on Metabolic Stability and Bioavailability

The tert-butyl group is a common structural motif in medicinal chemistry, valued for its ability to act as a steric shield, potentially increasing the chemical or enzymatic stability of a molecule. hyphadiscovery.com However, it is also a known site of metabolic oxidation.

The primary route of metabolism for the tert-butyl group is oxidation by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP2C8, CYP2C9, and CYP2C19. hyphadiscovery.comnih.gov This process typically involves the hydroxylation of one of the methyl groups, which can then be further oxidized to a carboxylic acid. hyphadiscovery.com This metabolic vulnerability can lead to high clearance rates and poor oral bioavailability. nih.govacs.org

Medicinal chemists often seek to improve metabolic stability by replacing the tert-butyl group with bioisosteres. One successful strategy has been the use of a trifluoromethylcyclopropyl group, which removes the easily abstractable hydrogen atoms and has been shown to consistently increase metabolic stability in both in vitro and in vivo studies. nih.govnih.gov

Table 1: General Metabolic Pathways of tert-Butyl Groups in Drug Molecules

| Metabolic Reaction | Enzyme Family | Resulting Metabolite | Impact on Compound |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4, CYP2C8) | Alcohol | Can be active or inactive; may be a precursor to further oxidation. hyphadiscovery.com |

Design and Application of Carbamothioate Linkages in Prodrug and Bioconjugation Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often used to improve properties like solubility, stability, or targeted delivery. nih.gov Bioconjugation involves linking a molecule (like a drug) to a larger biomolecule, such as an antibody, to create a more targeted therapeutic, as seen in antibody-drug conjugates (ADCs). nih.gov

The carbamothioate linkage itself is not a commonly cited linker in major prodrug or bioconjugation strategies. More frequently used cleavable linkers include esters, amides, and disulfides, which can be broken by enzymes or the reducing environment inside cells. nih.gov However, the general principle of using a specific chemical bond to create a prodrug is well-established. For example, tert-butyl esters have been used in prodrugs of the anticancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON) to enhance metabolic stability and improve tumor-specific delivery. nih.gov

The suitability of a carbamothioate linkage for such strategies would depend on its stability in plasma and its susceptibility to cleavage by enzymes at the target site to release the active drug.

Advanced Research Directions and Future Perspectives for S Tert Butyl Phenylcarbamothioate

Rational Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Key to this approach is the establishment of a clear Structure-Activity Relationship (SAR). This involves synthesizing a series of analogues where specific parts of the molecule—the S-tert-butyl group, the phenyl ring, and the carbamothioate linker—are systematically altered. The goal is to identify which structural features are critical for activity and which can be modified to fine-tune properties. For instance, variations in protein flexibility between target and off-target proteins can be exploited to achieve selectivity. nih.gov The introduction of specific functional groups can either promote favorable interactions, such as hydrogen bonds or hydrophobic packing, or introduce electrostatic repulsion to prevent binding to unwanted targets. nih.gov

Computational fragment-based drug design (FBDD) is a powerful tool in this endeavor, allowing for the in-silico design of novel analogues with predicted improvements in binding affinity and selectivity. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process. nih.gov For example, structural optimization of hit compounds has led to the development of highly potent and selective inhibitors for targets like the KV1.3 potassium channel, a promising target in cancer therapy. mdpi.com Studies on other enzyme inhibitors have shown that bulky, hydrophobic substituents can enhance inhibitory activity, a principle that could be applied to the tert-butyl group of S-tert-Butyl phenylcarbamothioate. mdpi.com

Table 1: Strategies for Rational Analogue Design of S-tert-Butyl Phenylcarbamothioate

| Molecular Moiety | Modification Strategy | Desired Outcome |

|---|---|---|

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Modulate electronic properties and steric interactions to enhance binding affinity and selectivity. |

| S-tert-Butyl Group | Replacement with other bulky alkyl groups (e.g., isobutyl, neopentyl) or cyclic structures. | Probe the size and shape of the binding pocket to optimize hydrophobic interactions. mdpi.com |

| Carbamothioate Core | Isosteric replacement (e.g., with dithiocarbamate (B8719985) or urea (B33335) linkages). | Improve metabolic stability, alter hydrogen bonding capacity, and modify pharmacokinetic properties. |

| Overall Scaffold | Conformational restriction using cyclic linkers or rigid scaffolds. | Reduce conformational flexibility to favor the bioactive conformation, potentially increasing potency and reducing off-target effects. |

Integration of Artificial Intelligence and Machine Learning in Carbamothioate Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and development of new molecules. nih.govyoutube.com These technologies offer the potential to dramatically accelerate the design-make-test-analyze (DMTA) cycle in chemical research. For carbamothioates, AI and ML can be applied across the entire discovery pipeline.

In the initial stages, ML models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the rapid screening of vast chemical libraries. nih.gov This moves a significant portion of the initial investigation from the laboratory to a virtual environment, saving time and resources. nih.gov Advanced algorithms, such as graph neural networks (GNNs), can learn from the 3D structures of protein-ligand complexes to predict binding affinities with increasing accuracy. sciencedaily.com

Furthermore, generative AI models can design entirely new carbamothioate structures (de novo design) that are optimized for specific properties, such as high potency, selectivity, and favorable metabolic profiles. These models can propose novel chemical entities that human chemists might not have conceived. While powerful, it's important to recognize the limitations; some studies have shown that AI models may sometimes rely on memorizing known data rather than learning specific chemical interactions. sciencedaily.com Nevertheless, the application of AI and ML in agrochemical and pharmaceutical research is a rapidly advancing field with significant potential. nih.govyoutube.com

Table 2: Application of AI and Machine Learning in Carbamothioate Research

| Research Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Lead Generation | Virtual High-Throughput Screening (vHTS) using predictive models. | Rapidly identify promising hit compounds from massive virtual libraries. nih.gov |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling; generative models for de novo design. | Guide chemical synthesis towards analogues with improved potency and selectivity; predict ADMET properties. |

| Mechanism of Action | Predictive models based on screening data. | Generate hypotheses about the biological mode of action for novel chemistries. nih.gov |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Propose efficient and novel synthetic routes for target molecules. |

Exploration of Novel Therapeutic Areas and Uncharted Biological Targets

While carbamothioates have established roles, particularly in agriculture, their full potential in therapeutics remains an area of active exploration. Future research will likely focus on screening S-tert-Butyl phenylcarbamothioate and its analogues against a wider array of biological targets to uncover new therapeutic applications.

A promising strategy is to investigate targets that are structurally or functionally related to known targets of similar molecules. For example, research on N-tert-butyl substituted pseudothiohydantoins has identified them as inhibitors of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme implicated in cancer. nih.gov Given the presence of the tert-butyl group, a key structural feature, it is plausible that S-tert-Butyl phenylcarbamothioate derivatives could be explored for activity against 11β-HSD isoforms or other enzymes involved in carcinogenesis. nih.gov The search for new therapeutic pathways, with a focus on modulating enzymatic activity, could lead to the development of new treatment options. nih.gov

Targeting enzymes that regulate metabolic processes is another emerging therapeutic strategy. For instance, inhibitors of carnitine acetyltransferase are being investigated for conditions like ischemic diseases and diabetes. mdpi.com High-throughput screening campaigns and phenotypic screening assays can be employed to test carbamothioate libraries against diverse cell lines and disease models, potentially revealing unexpected activities and opening up entirely new avenues for research and development.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of industrial and biologically active compounds. Future research on S-tert-Butyl phenylcarbamothioate will undoubtedly prioritize the development of more sustainable and environmentally friendly manufacturing processes.

Traditional methods for synthesizing thiocarbamates often rely on hazardous reagents, such as phosgene (B1210022) and isocyanates, and require the use of volatile organic solvents. researchgate.net Modern research focuses on developing alternative pathways that are safer, more efficient, and generate less waste. Recent advancements include:

Catalyst- and Solvent-Free Synthesis : Methods have been developed to synthesize thiocarbamates from thiols and isocyanates without the need for any catalyst or solvent, reducing environmental impact. researchgate.net

One-Pot Reactions : Highly efficient one-pot syntheses of dithiocarbamates from amines, carbon disulfide, and alkyl halides have been reported, which proceed under solvent-free conditions and are highly atom-economical. organic-chemistry.org

Sustainable Reagents : New methodologies allow for the direct conversion of Boc-protected amines into thiocarbamates using a simple base like lithium tert-butoxide, avoiding hazardous reagents entirely. nih.govrsc.org

Green Solvents : The synthesis of thiocarbamates has been successfully demonstrated in green solvents via methods like the thiol-dioxazolone modified Lossen rearrangement, which occurs under mild, additive-free conditions. rsc.org